8,8-Diethoxyocta-2,4,6-triyn-1-OL
Description
8,8-Diethoxyocta-2,4,6-triyn-1-OL is a polyacetylene derivative characterized by a linear carbon chain with three conjugated triple bonds (2,4,6 positions), a terminal hydroxyl group, and two ethoxy substituents at the 8-position. Its synthesis typically involves alkynylation reactions, with protective group strategies to stabilize reactive intermediates.
Properties
CAS No. |
55484-89-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
8,8-diethoxyocta-2,4,6-triyn-1-ol |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(15-4-2)10-8-6-5-7-9-11-13/h12-13H,3-4,11H2,1-2H3 |
InChI Key |
FGRXELKZPQGGMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC#CC#CCO)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Diethoxyocta-2,4,6-triyn-1-OL typically involves the use of ethoxyacetylene derivatives and specific catalysts to facilitate the formation of the triple bonds. The reaction conditions often require controlled temperatures and pressures to ensure the stability of the compound during synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8,8-Diethoxyocta-2,4,6-triyn-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield ketones or acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
8,8-Diethoxyocta-2,4,6-triyn-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 8,8-Diethoxyocta-2,4,6-triyn-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple triple bonds and functional groups allow it to form stable complexes with these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a subject of interest in drug development and biochemical research .
Comparison with Similar Compounds
Table 1: Comparative Properties of 8,8-Diethoxyocta-2,4,6-triyn-1-OL and Analogs
| Property | This compound | 8-Ethoxyocta-2,4,6-triyn-1-OL | Octa-2,4,6-triyn-1-OL | 8,8-Dimethoxyocta-2,4,6-triyn-1-OL |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 238.3 | 196.2 | 138.1 | 210.2 |
| Solubility (Polar Solvents) | Moderate | Low | Very Low | High |
| Thermal Stability (°C) | ~150 | ~100 | <50 | ~180 |
| Reactivity (Nucleophiles) | Moderate | High | Extremely High | Low |
Key Findings:
Electronic Effects : The ethoxy groups in this compound enhance electron density at the triple bonds compared to unsubstituted Octa-2,4,6-triyn-1-OL, reducing electrophilic reactivity. This contrasts with 8-Ethoxyocta-2,4,6-triyn-1-OL, where a single ethoxy group provides less stabilization .
Steric Protection: The dual ethoxy substituents in this compound offer superior steric protection against degradation compared to its mono-ethoxy analog, as evidenced by its higher thermal stability (150°C vs. 100°C).
Solubility Trends : Methoxy-substituted analogs (e.g., 8,8-Dimethoxyocta-2,4,6-triyn-1-OL) exhibit higher solubility in polar solvents due to reduced steric bulk and stronger hydrogen-bonding capacity.
Methodological Considerations
Comparative studies often rely on computational modeling (e.g., DFT calculations) to predict properties like bond lengths and frontier orbital energies. Practicality assessments, such as those tabulated in ’s Table 4, highlight the need for standardized testing protocols to evaluate synthetic feasibility and stability .
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